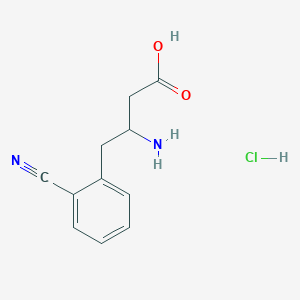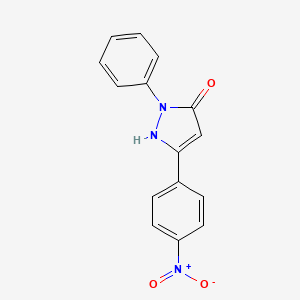![molecular formula C20H26N2O2 B12497450 (2,3-Dimethoxybenzyl)[4-(1-piperidinyl)phenyl]amine](/img/structure/B12497450.png)
(2,3-Dimethoxybenzyl)[4-(1-piperidinyl)phenyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(PIPERIDIN-1-YL)ANILINE is a complex organic compound that features a piperidine ring, a phenyl group substituted with two methoxy groups, and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(PIPERIDIN-1-YL)ANILINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Phenyl Group: The phenyl group, substituted with methoxy groups, is introduced through electrophilic aromatic substitution reactions.
Coupling Reactions: The final step involves coupling the piperidine ring with the substituted phenyl group using reagents like palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(PIPERIDIN-1-YL)ANILINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aniline moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(PIPERIDIN-1-YL)ANILINE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in organic electronic materials due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of N-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(PIPERIDIN-1-YL)ANILINE involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: The compound can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
N-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(PROPAN-2-YL)ANILINE: Similar structure but with a different substituent on the aniline moiety.
Piperidine Derivatives: Compounds with similar piperidine rings but different substituents, such as substituted piperidines and piperidinones.
Uniqueness
N-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(PIPERIDIN-1-YL)ANILINE is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly valuable in the design of novel pharmaceuticals and materials.
Propiedades
Fórmula molecular |
C20H26N2O2 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
N-[(2,3-dimethoxyphenyl)methyl]-4-piperidin-1-ylaniline |
InChI |
InChI=1S/C20H26N2O2/c1-23-19-8-6-7-16(20(19)24-2)15-21-17-9-11-18(12-10-17)22-13-4-3-5-14-22/h6-12,21H,3-5,13-15H2,1-2H3 |
Clave InChI |
HYQDZOJHGOMQRZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OC)CNC2=CC=C(C=C2)N3CCCCC3 |
Solubilidad |
39.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-N-(4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12497367.png)





![N-ethyl-2-[(2Z)-2-[(4-iodophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12497395.png)
![Ethyl 5-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497399.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12497426.png)

![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12497444.png)
![N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B12497448.png)
![ethyl 2-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B12497456.png)
